molecular formula C5H4N2O4 B1607819 3-Methyl-4-nitroisoxazole-5-carbaldehyde CAS No. 6436-64-2

3-Methyl-4-nitroisoxazole-5-carbaldehyde

Cat. No.: B1607819
CAS No.: 6436-64-2
M. Wt: 156.1 g/mol
InChI Key: YJJTVDSFUIQXPS-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroisoxazole-5-carbaldehyde (CAS 6436-64-2) is a versatile heterocyclic building block in organic and medicinal chemistry research. Its structure, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the isoxazole core, makes it a valuable precursor for synthesizing complex molecules. A significant application is in the design and synthesis of novel glutathione peroxidase 4 (GPX4) inhibitors. The nitroisoxazole moiety acts as a masked nitrile oxide electrophile, which enables selective covalent targeting of the selenocysteine residue in the GPX4 active site. This mechanism is crucial in inducing ferroptosis, an iron-dependent form of programmed cell death, making such derivatives promising candidates for developing antitumor agents, particularly against breast adenocarcinoma cells . Furthermore, this compound serves as a key intermediate in constructing peptidomimetics. Isoxazole-containing compounds, such as those derived from 5-amino-3-methyl-isoxazole-4-carboxylic acid (a related derivative), can be incorporated as non-proteinogenic β-amino acids into peptide chains during solid-phase synthesis. This application is vital for creating α/β-mixed peptides with enhanced metabolic stability and potential therapeutic properties . The compound's physical properties include a molecular weight of 156.10 g/mol and a molecular formula of C5H4N2O4 . It is recommended to be stored sealed in a dry environment at 2-8°C . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-4-nitro-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJTVDSFUIQXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363290
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-64-2
Record name 3-Methyl-4-nitroisoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent-Free Synthesis Using Nano-Titania Catalyst

This method employs a green chemistry approach, utilizing recyclable TiO₂ nanoparticles under solvent-free conditions.

Procedure :

  • Reactants : Aromatic aldehydes and 3,5-dimethyl-4-nitroisoxazole.
  • Catalyst : TiO₂ nanoparticles (20 mol%).
  • Conditions : Stirring at 90°C for 90 minutes.

Key Advantages :

  • Yield : >90% with high purity.
  • Sustainability : Eliminates toxic solvents and enables catalyst reuse for up to four cycles without significant yield loss.
  • Efficiency : Reaction Mass Efficiency (RME) of 0.85 and E-factor of 0.18, aligning with green chemistry principles.

Mechanism :

  • Aldehyde activation via TiO₂-mediated condensation.
  • Cyclization to form the isoxazole core.
  • Nitro-group retention via controlled reaction conditions.

Multicomponent Cycloaddition Reactions

This approach leverages cycloaddition chemistry to construct the isoxazole ring while introducing functional groups.

Typical Reaction Pathway :

  • Reactants : 3-Oxetanone, primary nitro compounds, and formylating agents.
  • Conditions : Acidic or basic media, depending on substituents.

Optimized Parameters :

Parameter Value
Temperature 80–100°C
Solvent Ethanol/water mixture
Catalyst Not required

Outcomes :

  • Yield : 70–80%.
  • Selectivity : High regioselectivity for the 5-carbaldehyde position due to steric and electronic effects.

Oxidative Functionalization of Methyl Groups

Methyl groups on the isoxazole ring can be oxidized to aldehydes using tailored oxidizing agents.

Oxidation Protocol :

  • Substrate : 3,5-dimethyl-4-nitroisoxazole.
  • Reagent : Potassium permanganate (KMnO₄) in acidic medium.
  • Conditions : Reflux at 60°C for 6 hours.

Results :

Limitations :

  • Requires careful control of reaction time and temperature to minimize over-oxidation.

Nitro-Group Introduction via Electrophilic Nitration

Post-formylation nitration offers a pathway to install the nitro group selectively.

Steps :

  • Formylation : Vilsmeier-Haack reaction on 3-methylisoxazole.
  • Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

Critical Parameters :

Parameter Value
Nitration temperature 0–5°C
Reaction time 2 hours

Yield : 50–60% after purification.

Comparative Analysis of Methods

Method Yield Sustainability Scalability
Solvent-Free (TiO₂) >90% High Industrial
Cycloaddition 70–80% Moderate Lab-scale
Oxidative 65% Low Limited
Nitration 50–60% Moderate Lab-scale

Key Findings and Recommendations

  • The solvent-free TiO₂ method is optimal for industrial applications due to its high yield and environmental compatibility.
  • Cycloaddition routes offer versatility for synthesizing derivatives but require optimization for scalability.
  • Future research should focus on catalytic systems to improve oxidative and nitration efficiencies.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitroisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.

Major Products:

    Oxidation: 3-Methyl-4-nitroisoxazole-5-carboxylic acid.

    Reduction: 3-Methyl-4-aminoisoxazole-5-carbaldehyde.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitroisoxazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Methyl-4-nitroisoxazole-5-carbaldehyde with key analogs, emphasizing substituent effects on physical and chemical properties:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Reactivity/Applications Reference
This compound Methyl (3), Nitro (4), Formyl (5) C₆H₅N₂O₄ Not reported Potential electrophilic reactivity Inferred
4-Iodo-3-methylisoxazole-5-carbaldehyde Methyl (3), Iodo (4), Formyl (5) C₅H₄INO₂ Not reported Halogenation precursor
3-Methyl-5-(4-trifluoromethylphenyl)-isoxazole-4-carbaldehyde Methyl (3), CF₃Ph (5), Formyl (4) C₁₂H₈F₃NO₂ 343.1 (predicted) Enhanced lipophilicity for drug design
5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide Methyl (5), Hydrazide (4), Nitrobenzylidene C₁₂H₁₀N₄O₄ Not reported Antifungal/antibacterial activity
9-(5-Amino-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-xanthen-1-one Amino (5), Methyl (3), Nitro (7) C₂₀H₁₇N₃O₅ 241–242 Fluorescent probes

Key Findings from Research

Electrophilic Reactivity : The nitro group in This compound likely enhances electrophilic substitution reactions compared to halogenated analogs like 4-iodo-3-methylisoxazole-5-carbaldehyde , which is used as a precursor for further functionalization .

Biological Activity: Compounds with nitro groups, such as 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide, exhibit notable antifungal and antibacterial properties due to electron-withdrawing effects that enhance binding to biological targets .

Thermal Stability : Derivatives like 3-Methyl-5-(4-trifluoromethylphenyl)-isoxazole-4-carbaldehyde show higher predicted boiling points (~343°C), suggesting improved thermal stability for industrial applications .

Spectroscopic Data: Analogs with amino groups (e.g., 11j in ) display distinct NMR shifts (e.g., 1H NMR δ 6.85–7.45 ppm for aromatic protons), whereas nitro-containing compounds exhibit downfield shifts due to electron withdrawal.

Biological Activity

3-Methyl-4-nitroisoxazole-5-carbaldehyde (MNIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MNIC, focusing on its mechanisms of action, potential applications in medicine, and comparisons with similar compounds.

Chemical Structure and Properties

MNIC is characterized by the presence of a nitro group and an aldehyde group on the isoxazole ring. Its molecular formula is C₇H₆N₂O₃, and it has a molecular weight of 166.13 g/mol. The unique structure of MNIC allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of MNIC is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can result in:

  • Antimicrobial Effects : MNIC has shown potential as an antimicrobial agent by disrupting microbial cell function.
  • Anticancer Properties : Research indicates that MNIC may inhibit cancer cell proliferation through apoptosis induction and interference with cell signaling pathways.
  • Anti-inflammatory Activity : The compound has been explored for its ability to reduce inflammation, which is crucial in treating various chronic diseases.

Antimicrobial Activity

In vitro studies have demonstrated that MNIC exhibits significant antimicrobial activity against a range of pathogens. For instance, a study reported that MNIC displayed an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

A notable case study investigated the effects of MNIC on human cancer cell lines. The results showed that MNIC reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations . The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

To understand the unique biological activity of MNIC, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-4-nitroisoxazole-5-carboxylic acidContains a carboxylic acid groupExhibits weaker antimicrobial properties
3-Methyl-4-aminoisoxazole-5-carbaldehydeContains an amino group instead of a nitro groupShows different anticancer activity
3,4,5-TrimethylisoxazoleLacks both nitro and aldehyde groupsLimited biological activity compared to MNIC

Applications in Medicine

Given its promising biological activities, MNIC is being explored for various applications in medicine:

  • Drug Development : As a lead compound for synthesizing novel antimicrobial and anticancer agents.
  • Enzyme Inhibition : Potential use as an enzyme inhibitor in biochemical pathways related to disease mechanisms.
  • Agrochemical Development : Its reactivity makes it suitable for developing new agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-4-nitroisoxazole-5-carbaldehyde, and what are their key intermediates?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazone derivatives of isoxazole-carbaldehydes are synthesized by reacting aldehydes with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid at 65°C for 4 hours) . A similar approach involves cyclization of oxime intermediates using oxidizing agents like Oxone® in aqueous environments, followed by ester hydrolysis to yield carboxylic acid derivatives . Key intermediates include oxime precursors (e.g., (E/Z)-2-methylthiophene-2-carbaldehyde oxime) and ester-protected isoxazole intermediates.

Q. How is the purity of this compound typically verified post-synthesis?

  • Methodological Answer : Purification methods include recrystallization from solvents like ethanol or dimethylformamide and automated flash silica chromatography for intermediates . Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H NMR chemical shifts (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) and 13C^{13}C NMR data (e.g., carbonyl carbons at ~160–170 ppm) are critical for structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL is essential for resolving bond angles, nitro-group orientation, and isoxazole ring planarity. For example, hydrogen-bonding networks (e.g., N–H···O interactions in hydrazone derivatives) can stabilize the crystal lattice, as observed in analogous compounds . Refinement parameters such as R-factors (< 0.05) and displacement ellipsoids for nitro groups help confirm geometric accuracy .

Q. What strategies mitigate competing side reactions during nitration of the isoxazole ring?

  • Methodological Answer : Nitration selectivity is influenced by temperature, solvent polarity, and directing groups. For instance, electron-withdrawing substituents (e.g., existing nitro groups) can deactivate specific ring positions. Controlled nitration in mixed solvents (e.g., sulfuric acid/nitric acid at 0–5°C) minimizes over-nitration. Monitoring via thin-layer chromatography (TLC) and quenching with ice-water improves yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the aldehyde group’s LUMO energy (-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via polarizable continuum models (PCM) to refine predictions .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose inhalation (H333) and dermal (H313) hazards. Use fume hoods, nitrile gloves, and closed systems during synthesis. Storage at 0–6°C in amber vials prevents degradation . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Safety protocols align with OSHA standards for nitroaromatic compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, FT-IR for functional groups). For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Reproducing synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) reduces variability .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer : Enzymatic inhibition assays (e.g., acetylcholinesterase or kinase inhibition) use spectrophotometric methods (IC₅₀ determination). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values calculated using nonlinear regression models. Positive controls (e.g., doxorubicin) and solvent blanks (e.g., DMSO) ensure reliability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitroisoxazole-5-carbaldehyde
Reactant of Route 2
3-Methyl-4-nitroisoxazole-5-carbaldehyde

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